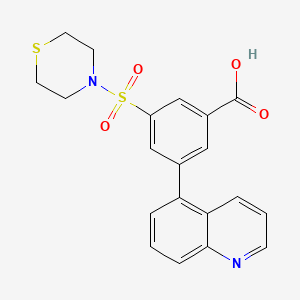![molecular formula C20H27N5O B5501588 7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)
7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis methods for pyrido[3,4-d]pyrimidin derivatives often involve cyclization reactions, Suzuki-Miyaura cross-coupling, and reactions with carboxylic acid chlorides or amines under reflux conditions. For example, Komkov et al. (2021) described the synthesis of new pyrido[2,3-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines through cyclization reactions (Komkov et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrido[3,4-d]pyrimidin derivatives is characterized by NMR, IR, and mass spectral data. These techniques help in understanding the substitution patterns and cyclization effects on the core structure. For instance, Maheswaran et al. (2012) used IR, 1H NMR, and mass spectral data to characterize the synthesized pyrido[2,3-d]pyrimidin-4-amine derivatives (Maheswaran et al., 2012).
Chemical Reactions and Properties
Pyrido[3,4-d]pyrimidin-4-amines and related compounds undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which allows for functionalization at different positions of the molecular scaffold. These reactions are crucial for modifying the chemical properties and biological activity of the compounds. Deau et al. (2013) explored the efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, highlighting the diverse chemical reactivity of these molecules (Deau et al., 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The compound has been involved in the synthesis of new chemical structures with potential biological activities. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis of pyrimidinones and triazinones through reactions involving similar pyridine derivatives, showcasing the compound's utility in generating novel heterocyclic compounds with possible antimicrobial activities Abdel-rahman, Bakhite, & Al-Taifi, 2002.
Antimicrobial Activity
The antimicrobial potential of compounds synthesized from pyridine derivatives, akin to the mentioned compound, has been a significant area of research. The study by Abdel-rahman et al. (2002) also tested some of the synthesized compounds for their in vitro antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents.
Advanced Chemical Transformations
Research by Gazizov et al. (2020) on azolo[1,5-a]pyrimidin-7-amines, which are structurally related to the mentioned compound, involved investigating nitration reactions and the synthesis of novel fused heterocyclic compounds. This study highlights the compound's relevance in exploring chemical reactivity and synthesizing complex molecular structures with possible biological activities Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020.
Biological Evaluations
Furthermore, the compound's derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial and antiproliferative effects. For instance, Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity, demonstrating the compound's utility in medicinal chemistry research Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017.
Orientations Futures
Pyrazolo[3,4-d]pyrimidines, including “7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine”, have shown promising biological activities, suggesting they could be further explored for therapeutic applications . Future research could focus on elucidating the exact mechanism of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies .
Propriétés
IUPAC Name |
1-[4-(3,3-dimethylbutylamino)-2-pyridin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14(26)25-11-7-16-17(13-25)23-18(15-6-5-9-21-12-15)24-19(16)22-10-8-20(2,3)4/h5-6,9,12H,7-8,10-11,13H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNCEEYFOVTSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(N=C2NCCC(C)(C)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)
![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)
![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)


![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)
![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)
![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)